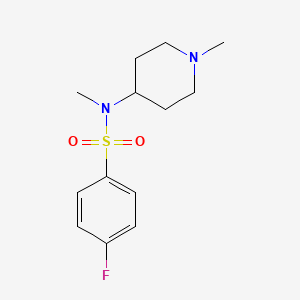

4-氟-N-甲基-N-(1-甲基哌啶-4-基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, often involves the introduction of fluorine atoms to increase selectivity and potency in biological applications. For instance, Hashimoto et al. (2002) discussed the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, noting the significant role of fluorine in enhancing COX-2 inhibitor potency (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can vary depending on the substituents attached to the benzene ring. Rodrigues et al. (2015) explored the crystal structures of related compounds, highlighting the importance of molecular interactions in determining the overall architecture of these molecules (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorine-substituted derivatives, are known for their ability to undergo various chemical reactions, contributing to their biological activity. The introduction of fluorine often enhances these properties, as demonstrated in studies such as those by Röver et al. (1997) (Röver et al., 1997) and Toyokuni et al. (2005) (Toyokuni et al., 2005).

Physical Properties Analysis

The physical properties of 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide and similar compounds are influenced by their molecular structure. For instance, the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, as examined by Suchetan et al. (2015), reveal insights into their physical form and stability (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity and interaction with biological molecules, are central to their potential applications. For example, the work by Yasui et al. (2011) on N-fluoro-benzenesulfonimides highlights the impact of structural modifications on chemical behavior (Yasui et al., 2011).

科学研究应用

酶抑制和选择性增强

桥本等人(2002 年)的一项研究重点关注 4-氟-N-甲基-N-(1-甲基哌啶-4-基)苯磺酰胺的衍生物,因为它们具有抑制环氧合酶-2 (COX-2) 和环氧合酶-1 (COX-1) 酶的能力。在这些化合物中引入氟原子保留了 COX-2 效力,并显着提高了 COX1/COX-2 选择性。这项研究导致发现了一种有效的、高度选择性的、口服活性 COX-2 抑制剂 JTE-522,用于治疗类风湿性关节炎、骨关节炎和急性疼痛 (Hiromasa Hashimoto 等人,2002 年).

碳酸酐酶抑制

Gul 等人(2016 年)合成了 4-(2-取代肼基)苯磺酰胺,展示了对人碳酸酐酶 I 和 II 同工酶的有效抑制作用。本研究展示了磺酰胺衍生物的效用,包括那些在结构上与 4-氟-N-甲基-N-(1-甲基哌啶-4-基)苯磺酰胺相关的衍生物,在设计特定酶抑制剂中的应用 (H. Gul 等人,2016 年).

晶体结构分析

罗德里格斯等人(2015 年)对 N-(4-氟苯基)-4-甲氧基苯磺酰胺的研究检查了其晶体结构,以了解氟取代对分子结构的影响。该分析有助于理解化学结构中的微小改变如何显着影响这些化合物在科学研究中的物理性质和潜在应用 (V. Z. Rodrigues 等人,2015 年).

光动力疗法应用

Pişkin 等人(2020 年)的一项研究涉及合成用苯磺酰胺基团取代的锌酞菁衍生物,用于光动力疗法。新型化合物表现出优异的光物理和光化学性质,突出了 4-氟-N-甲基-N-(1-甲基哌啶-4-基)苯磺酰胺衍生物在癌症治疗中的潜力 (M. Pişkin 等人,2020 年).

对映选择性氟化

安井等人(2011 年)引入了 N-氟-(3,5-二叔丁基-4-甲氧基)苯磺酰亚胺作为亲电氟化剂,展示了磺酰胺衍生物的氟化如何增强产物的对映选择性。这项研究提出了使用 4-氟-N-甲基-N-(1-甲基哌啶-4-基)苯磺酰胺作为起点的合成对映选择性氟化化合物的潜在途径 (H. Yasui 等人,2011 年).

属性

IUPAC Name |

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2S/c1-15-9-7-12(8-10-15)16(2)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIQOIQMOXNLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![3-[2-(4-morpholinyl)ethyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B5548334.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![4-[(5-ethyl-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5548344.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-furohydrazide](/img/structure/B5548357.png)

![N-(2-fluorophenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5548373.png)

![N-methyl-4-{[(3-methylphenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5548379.png)

![2-[(4-iodophenyl)amino]-N'-(3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5548382.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)